二価鉄ジメトキシド

概要

説明

It is a yellowish-brown solid that is soluble in organic solvents.

科学的研究の応用

Iron(II) methoxide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of iron-based catalysts and other iron compounds.

Biology: It is studied for its potential role in biological systems and as a model compound for iron-containing enzymes.

Medicine: It is explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Industry: It is used in the production of iron-based materials and as a catalyst in various industrial processes

作用機序

Target of Action

Iron(2+) dimethoxide, also known as iron(2+);methanolate, is a compound that has been used in various fields such as engineering, environmental catalysis, and organic syntheses Iron in general plays a crucial role in the body, particularly in the formation of hemoglobin in erythrocytes .

Mode of Action

For instance, iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .

Biochemical Pathways

Iron(2+) dimethoxide likely affects the same biochemical pathways as other iron compounds. Iron is essential for a myriad of biochemical reactions in microorganisms, plants, and animals . It is involved in energy metabolism, nucleotide synthesis, and plays a role in signaling pathways as well as host defense .

Pharmacokinetics

Humans have no way to excrete iron and lose only approximately 2 mg per day from desquamation of epithelial surfaces .

Result of Action

For instance, iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of iron(2+) dimethoxide. Factors such as diet, physical activity, exposure to certain substances, and stress can affect the body’s iron metabolism .

生化学分析

Biochemical Properties

Iron(2+) dimethoxide interacts with various enzymes, proteins, and other biomolecules. Iron is essential for numerous cellular reactions that require oxygen transfer. It is also required for cytochrome P-450 enzyme oxidative metabolism and DNA synthesis

Cellular Effects

Iron(2+) dimethoxide influences cell function in various ways. Iron acts as a cellular toxin targeting the cardiovascular system and the liver, with secondary CNS effects, metabolic acidosis due to hyperlactemia and free proton production from the hydration of free ferric ions, and coagulopathy . The exact cellular effects of Iron(2+) dimethoxide are still being studied.

Molecular Mechanism

The molecular mechanism of Iron(2+) dimethoxide involves its interactions at the molecular level. Iron is involved in biological functions as a metal cofactor for many proteins and enzymes that are used in oxygen transport, electron transfer, and DNA synthesis

Temporal Effects in Laboratory Settings

The effects of Iron(2+) dimethoxide over time in laboratory settings are complex. Iron(2+) sulfate dissolved in H2SO4 against potassium permanganate showed a general upward trend as temperature increased

Dosage Effects in Animal Models

The effects of Iron(2+) dimethoxide vary with different dosages in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications . The exact dosage effects of Iron(2+) dimethoxide in animal models are still being studied.

Metabolic Pathways

Iron(2+) dimethoxide is involved in various metabolic pathways. Iron is distributed to tissues through blood plasma, which contains only 2–4 mg of iron, bound by the iron transport protein transferrin

Transport and Distribution

Iron(2+) dimethoxide is transported and distributed within cells and tissues. The transporter protein Divalent Metal Transporter 1 (DMT1), located on the apical surface of enterocytes, facilitates the uptake of non-haem ferrous iron (Fe2+) from the intestinal lumen

Subcellular Localization

The subcellular localization of Iron(2+) dimethoxide and its effects on activity or function are complex. Heme and non-heme iron transporters were found to be strong markers of the erythrophagolysosomal membrane

準備方法

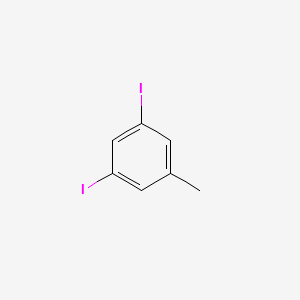

Synthetic Routes and Reaction Conditions: Iron(II) methoxide can be synthesized through the reaction of iron(II) chloride with sodium methoxide in methanol. The reaction typically occurs under an inert atmosphere to prevent oxidation of the iron(II) ion. The general reaction is as follows:

FeCl2+2NaOCH3→Fe(OCH3)2+2NaCl

Industrial Production Methods: Industrial production of iron(2+) dimethoxide involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is often purified through recrystallization or distillation to remove any impurities .

化学反応の分析

Types of Reactions: Iron(II) methoxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to iron(III) compounds in the presence of oxidizing agents.

Reduction: It can be reduced back to elemental iron under specific conditions.

Substitution: It can undergo substitution reactions with other methoxide groups or ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products Formed:

類似化合物との比較

Iron(II) methoxide can be compared with other iron-based compounds such as:

Iron(III) methoxide (Fe(OCH3)3): This compound has a higher oxidation state and different reactivity compared to iron(2+) dimethoxide.

Iron(II) chloride (FeCl2): While both are iron(II) compounds, iron(II) chloride is more commonly used in industrial applications.

Iron(III) oxide (Fe2O3): This compound is widely used in various applications, including as a pigment and in magnetic materials.

Uniqueness: Iron(II) methoxide is unique due to its specific reactivity and solubility in organic solvents, making it suitable for specialized applications in research and industry .

特性

IUPAC Name |

iron(2+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Fe/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPRHKOWFRYFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

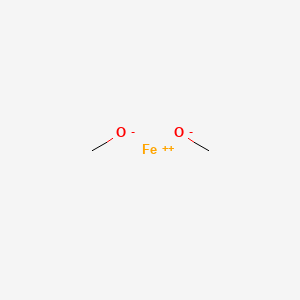

C[O-].C[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562067 | |

| Record name | Iron(2+) dimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7245-21-8 | |

| Record name | Iron(2+) dimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone](/img/structure/B1628002.png)